5-(2,3-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
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Overview
Description
5-(2,3-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, also known as Cimigenol-3O-α-L-rhamnoside, is a natural compound that has been found to possess several biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Scientific Research Applications
Synthesis and Activity Studies
This compound, like its structural analogs, has been a subject of research mainly in the context of its synthesis and potential biological activities. Research has delved into the synthesis and evaluation of similar imidazo[4,5-b]pyridine derivatives for various biological activities, including tuberculostatic and antituberculotic activities. For instance, derivatives of imidazo[4,5-b]pyridine-1-carboxylic acid have shown low tuberculostatic activity in studies, highlighting the compound's relevance in medicinal chemistry research aimed at finding new treatments for tuberculosis (Bukowski, 1984) Synthesis and tuberculostatic activity of some derivatives of imidazo [4, 5-b]pyridine-1-carboxylic acid.
Experimental and Theoretical Studies
Further experimental and theoretical studies have explored the functionalization reactions of similar compounds, providing insights into the chemical properties and reaction mechanisms that could be applicable to the compound . For instance, reactions involving 1H-pyrazole-3-carboxylic acid and its derivatives have been investigated, resulting in the synthesis of various compounds, including a 3H-imidazo[4,5-b]pyridine derivative, offering a glimpse into the compound's synthetic versatility (Yıldırım et al., 2005) Experimental and Theoretical Studies on the Functionalization Reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine.
Chemical Synthesis and Characterization
Chemical synthesis and characterization of related compounds have also been extensively studied. The synthesis of 1-(1,3-dialkyl-2-oxo-2,3-dihydro-1H-imidazo-[4,5-b]pyridin-5-yl)-5-oxopyrrolidine-3-carboxylic acids from 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one derivatives has been documented, reflecting the chemical flexibility and potential pharmacological applications of the core imidazo[4,5-b]pyridine structure (Smolyar et al., 2007) Synthesis of 1-(1,3-dialkyl-2-oxo-2,3-dihydro-1H-imidazo-[4,5-b]pyridin-5-yl)-5-oxopyrrolidine-3-carboxylic acids.
Vibrational Spectra and Molecular Structure Analysis
Vibrational spectra and molecular structure analyses of imidazo[4,5-b]pyridine and its derivatives, including NMR studies, offer deep insights into the compound's structural characteristics. Such studies help in understanding the electronic structure, tautomerism, and potential interactions with biological targets, which are crucial for the development of therapeutics (Lorenc et al., 2008) Vibrational spectra, X-ray and molecular structure of 1H- and 3H-imidazo[4,5-b]pyridine and their methyl derivatives: DFT quantum chemical calculations.
Mechanism of Action
Target of Action
The compound contains an imidazo[4,5-b]pyridine core, which is a common structural motif in many bioactive molecules. Compounds with this core often exhibit a wide range of biological activities and can interact with various biological targets .
Mode of Action
The exact mode of action would depend on the specific biological target of the compound. Generally, compounds with this core can interact with their targets through various non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals interactions .
Biochemical Pathways
The affected pathways would depend on the specific biological target of the compound. For instance, if the compound targets an enzyme, it could potentially inhibit or enhance the enzyme’s activity, thereby affecting the biochemical pathway that the enzyme is involved in .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cellular signaling and gene expression to alterations in cellular morphology and function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability and its interaction with its biological target .
properties
IUPAC Name |
5-(2,3-dimethoxyphenyl)-2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-8-17-13-10(16(20)21)7-11(19-15(13)18-8)9-5-4-6-12(22-2)14(9)23-3/h4-7H,1-3H3,(H,20,21)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMIGFDFQXZUNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C(=CC(=N2)C3=C(C(=CC=C3)OC)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid |
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